![molecular formula C23H16ClN5 B2712565 6-chloro-N,N'-di-1-naphthyl-1,3,5-triazine-2,4-diamine CAS No. 30355-07-8](/img/structure/B2712565.png)
6-chloro-N,N'-di-1-naphthyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C23H16ClN5 and a molecular weight of 397.86 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine is based on a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a chlorine atom and two naphthyl groups .Scientific Research Applications
Antimalarial and Antitumor Applications
A study by Rosowsky et al. (1973) synthesized derivatives of 1,2-dihydro-s-triazines, including compounds related to 6-chloro-N,N'-di-1-naphthyl-1,3,5-triazine-2,4-diamine, and evaluated their biological activity. The synthesized compounds showed moderate inhibition of Streptococcus faecium and human epidermal carcinoma cells in vitro, as well as increased mean survival in mice bearing leukemia, suggesting potential applications as antimalarial and antitumor agents (Rosowsky, Chen, Amand, & Modest, 1973).
Supramolecular Chemistry
Moral et al. (2010) investigated the microwave-assisted synthesis of pyrazolyl bistriazines, including derivatives of 6-chloro-N,N'-bispyrazolyl-[1,3,5]triazine-2,4-diamines. These compounds show promise in supramolecular chemistry for the creation of extended polymers with interesting fluorescence properties, achieved through hydrogen bonds and/or metal complexation (Moral, Ruiz, Moreno, Díaz‐Ortiz, López-Solera, Hoz, & Sánchez-Migallón, 2010).
Herbicide Degradation
The study of soil-applied herbicides' dissipation kinetics, including atrazine and simazine (related to this compound), at various sites with different characteristics, provides insight into agronomic and environmental perspectives. This research highlights the impact of climatic, pedological, and agronomical characteristics on herbicide behavior in soil (Baer & Calvet, 1999).
Chiral Auxiliaries in NMR Spectroscopy
Uccello-Barretta et al. (1998) synthesized triazine derivatives, including 2-chloro-4,6-bis[(R)-1-(1-naphthyl)ethylamino]-1,3,5-triazine, and demonstrated their efficiency and versatility as chiral solvating agents for determining the enantiomeric composition of chiral compounds by NMR. This application is crucial for the pharmaceutical industry and research in stereoisomerism (Uccello-Barretta, Iuliano, Franchi, Balzano, & Salvadori, 1998).
Safety and Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced . In all cases, a doctor should be consulted immediately .
properties
IUPAC Name |
6-chloro-2-N,4-N-dinaphthalen-1-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5/c24-21-27-22(25-19-13-5-9-15-7-1-3-11-17(15)19)29-23(28-21)26-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHUFJNEBAPEIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)Cl)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.